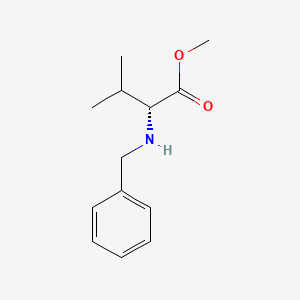

Bzl-D-val-ome hcl

CAS No.:

Cat. No.: VC13370574

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | methyl (2R)-2-(benzylamino)-3-methylbutanoate |

| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m1/s1 |

| Standard InChI Key | LFUIOAXMANYSCA-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1 |

| SMILES | CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |

Introduction

Structural and Chemical Properties of Bzl-D-Val-Ome HCl

Molecular Architecture

Bzl-D-Val-Ome HCl is a derivative of D-valine, where the amino group is benzylated, and the carboxyl group is esterified as a methyl ester. The hydrochloride salt enhances its stability and solubility in polar solvents. The IUPAC name, methyl (2R)-2-(benzylamino)-3-methylbutanoate, reflects its stereochemistry at the second carbon (R-configuration) and the substitution pattern. The compound’s isomeric SMILES string, CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1, confirms the spatial arrangement of functional groups.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | Methyl (2R)-2-(benzylamino)-3-methylbutanoate |

| InChI Key | LFUIOAXMANYSCA-GFCCVEGCSA-N |

| Optical Rotation () | (1% in MeOH) |

Synthesis and Purification

Synthetic Pathway

The synthesis of Bzl-D-Val-Ome HCl involves a three-step sequence:

-

Esterification of D-Valine: D-valine is treated with methanol under acidic conditions to yield D-valine methyl ester.

-

Benzylation: The amino group of the esterified valine is protected via benzylation using benzyl chloride or bromide in the presence of a base such as triethylamine.

-

Hydrochloride Formation: The free base is converted to its hydrochloride salt by reaction with hydrochloric acid, yielding a crystalline product suitable for storage and further reactions.

Purification Techniques

Post-synthesis purification employs partition chromatography using solvents like n-butanol, which separates the product from unreacted precursors . The compound’s hydrophilicity allows efficient partitioning between aqueous and organic phases, with n-butanol serving as the preferred solvent due to its miscibility profile . Final crystallization is achieved using diethyl ether or ethyl acetate, ensuring high purity (>95%).

Applications in Scientific Research

Peptide Synthesis

Bzl-D-Val-Ome HCl is a cornerstone in solid-phase peptide synthesis (SPPS). Its benzyl group acts as a temporary protecting group for the amine, while the methyl ester stabilizes the carboxyl moiety during coupling reactions. For instance, it has been utilized in the synthesis of luteinizing hormone-releasing hormone (LH-RH) derivatives, where stereochemical integrity is paramount .

Pharmaceutical Development

The compound’s chiral center and modular structure make it a precursor for enzyme inhibitors and receptor modulators. In drug discovery, it facilitates the design of molecules targeting proteases and G protein-coupled receptors (GPCRs) . For example, its incorporation into peptidomimetics enhances metabolic stability compared to natural peptides.

Chiral Resolution

Bzl-D-Val-Ome HCl is instrumental in resolving racemic mixtures via diastereomeric salt formation. Its D-configuration enables selective crystallization of enantiomers, a process critical for producing optically pure pharmaceuticals such as antihypertensive agents .

Drug Delivery Systems

The methyl ester group in Bzl-D-Val-Ome HCl can be hydrolyzed in vivo to enhance the bioavailability of prodrugs. This property is exploited in formulations requiring controlled release, such as anticancer agents targeting tumor microenvironments .

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): -NMR spectra confirm the benzyl proton resonances at 7.2–7.4 ppm and the methyl ester singlet at 3.6 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 221.29.

Chromatographic Analysis

Reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile-water mobile phase is employed to assess purity. The compound exhibits a retention time of 12.3 minutes under gradient elution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume